N1-Cyclopentylethane-1,2-diamine
Overview
Description
N1-Cyclopentylethane-1,2-diamine is an organic compound with the molecular formula C7H16N2. It is a type of diamine, characterized by the presence of two amine groups attached to a cyclopentyl ring and an ethane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopentylethane-1,2-diamine typically involves the diamination of alkenes. One common method is the electrocatalytic 1,2-diamination of alkenes, which introduces two amino groups across an alkene feedstock. This method is advantageous as it avoids the use of transition metal catalysts and oxidizing reagents, ensuring broad reaction compatibility .
Industrial Production Methods
Industrial production of this compound can involve hydrogenation reactions. For instance, dissolving iminodiacetonitrile in an organic solvent and carrying out a hydrogenation reaction in the presence of a hydrogenation catalyst and an assistant under specific conditions (reaction temperature of 50-150°C and reaction pressure of 5-25 MPa) can yield this compound .
Chemical Reactions Analysis
Types of Reactions
N1-Cyclopentylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the diamine into corresponding oxides.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts, organic solvents, and specific oxidizing or reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
N1-Cyclopentylethane-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-Cyclopentylethane-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to various biochemical effects, such as the inhibition of specific enzymes or the modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-Cyclopentylethane-1,2-diamine include other 1,2-diamines, such as:
- 1,2-Diaminopropane
- 1,2-Diaminobutane
- 1,2-Diaminopentane
Uniqueness
This compound is unique due to its cyclopentyl ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in applications where these specific properties are advantageous .
Properties
IUPAC Name |
N'-cyclopentylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-6-9-7-3-1-2-4-7/h7,9H,1-6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGOLOVCXMHOLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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